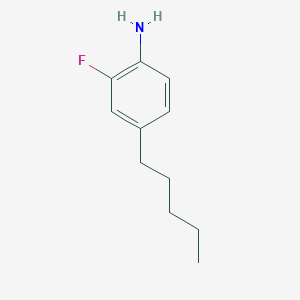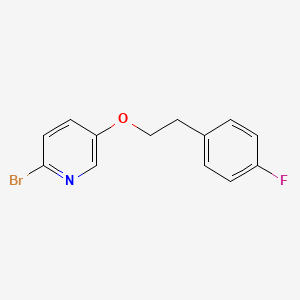
2-Fluoro-4-pentylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-pentylaniline: is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a pentyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-pentylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, is nitrated to form 2-fluoro-4-nitroaniline.
Reduction: The nitro group in 2-fluoro-4-nitroaniline is reduced to an amino group, yielding 2-fluoro-4-aminobenzene.
Alkylation: The amino group is then alkylated with pentyl bromide under basic conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction step, and phase-transfer catalysts may be employed during the alkylation step to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: 2-Fluoro-4-pentylaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various amines or hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: Amines and hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry: 2-Fluoro-4-pentylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound to investigate the interactions of fluorinated aromatic amines with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable building block in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in high-performance materials and coatings.
作用機序
The mechanism of action of 2-Fluoro-4-pentylaniline involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to target proteins. The pentyl group can increase the compound’s lipophilicity, facilitating its penetration through biological membranes.
Molecular Targets and Pathways:
Enzymes: this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: The compound can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
2-Fluoroaniline: Lacks the pentyl group, making it less lipophilic and potentially less bioavailable.
4-Pentylaniline: Lacks the fluorine atom, which may result in lower metabolic stability and reduced biological activity.
2-Fluoro-4-methylaniline: Contains a methyl group instead of a pentyl group, which can affect its chemical reactivity and biological properties.
Uniqueness: 2-Fluoro-4-pentylaniline is unique due to the combined presence of the fluorine atom and the pentyl group. This combination imparts distinct electronic and lipophilic properties, enhancing the compound’s potential for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
2-fluoro-4-pentylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRIXFVNURJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)










![2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150768.png)
![2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150770.png)
![2-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150778.png)
